molecular formula C13H8Cl2N2O B7760278 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine CAS No. 5250-07-7

2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B7760278
CAS No.: 5250-07-7
M. Wt: 279.12 g/mol
InChI Key: CEBMGSOURCAPDC-UHFFFAOYSA-N
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Description

Significance of Benzoxazole (B165842) Scaffolds in Heterocyclic and Medicinal Chemistry

Benzoxazole derivatives are recognized for their wide spectrum of pharmacological properties, making them a focal point in drug discovery and development. researchgate.netresearchgate.net The inherent aromaticity of the benzoxazole system contributes to its relative stability, while also allowing for functionalization at various positions, leading to a diverse range of chemical entities. biotech-asia.org

The significance of this scaffold is underscored by its presence in numerous compounds exhibiting a variety of biological effects, including but not limited to:

Antimicrobial Activity: Many benzoxazole derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens. jocpr.comresearchgate.net

Anticancer Properties: The benzoxazole nucleus is a key pharmacophore in the development of novel anticancer agents, with some derivatives showing significant cytotoxic effects against various cancer cell lines. jocpr.comresearchgate.net

Anti-inflammatory Effects: Certain benzoxazole compounds have been investigated for their potential to mitigate inflammatory processes. biotech-asia.org

Antiviral Activity: Research has also explored the utility of benzoxazole derivatives in the development of antiviral therapies, including against HIV. jocpr.com

The versatility of the benzoxazole ring system allows for its interaction with various biological targets, which is a key reason for its continued exploration in medicinal chemistry.

Structural Framework of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine within the Benzoxazole Derivative Landscape

The compound this compound, with the CAS number 293737-84-5, is a distinct molecule within the broader family of benzoxazole derivatives. Its structural framework is characterized by several key features:

The Benzoxazole Core: At its heart is the 1,3-benzoxazole moiety, providing the fundamental bicyclic structure.

A 2-Substituted Phenyl Group: Attached to the 2-position of the benzoxazole ring is a dichlorinated phenyl group. The chlorine atoms are located at the 2 and 5 positions of this phenyl ring. The substitution at the 2-position of the benzoxazole is a common strategy in the design of bioactive molecules.

A 5-Amino Group: An amine (-NH2) group is attached to the 5-position of the benzoxazole core. This functional group can significantly influence the molecule's polarity, basicity, and potential for hydrogen bonding, which are critical for its interaction with biological targets.

This specific arrangement of a dichlorophenyl group and an amino group on the benzoxazole scaffold differentiates it from other well-known benzoxazole derivatives, such as the drug Tafamidis, which features a dichlorophenyl group but a carboxylic acid at a different position.

Below is a table summarizing the key structural features of this compound.

FeatureDescription
Core Heterocycle 1,3-Benzoxazole
Substitution at C2 2,5-Dichlorophenyl group
Substitution at C5 Amino group (-NH2)
Molecular Formula C13H8Cl2N2O

Academic Research Rationale and Scope for this compound

A comprehensive review of publicly available scientific literature and patent databases indicates a notable absence of dedicated research on this compound. While the broader class of benzoxazole derivatives is the subject of extensive investigation, this specific compound does not appear to have been a primary focus of academic or industrial research.

The rationale for synthesizing this compound could be hypothesized based on the known activities of related structures. For instance, the presence of the dichlorophenyl moiety is a common feature in many biologically active compounds, and the amino group could serve as a handle for further chemical modification or as a key pharmacophoric element.

However, without published studies, any discussion on its specific biological activities, potential therapeutic applications, or the detailed rationale for its synthesis remains speculative. The scope of research for this compound is currently undefined in the academic literature. Its existence is primarily documented in chemical supplier catalogs, suggesting it may be available as a building block for chemical synthesis or for screening in biological assays, but the outcomes of any such research have not been published.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O/c14-7-1-3-10(15)9(5-7)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEBMGSOURCAPDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966942
Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
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Molecular Weight

279.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

293737-84-5, 5250-07-7
Record name 2-(2,5-Dichlorophenyl)-5-benzoxazolamine
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Record name 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine
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Record name 2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-AMINE
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Structure Activity Relationship Sar Elucidation and Rational Molecular Design of 2 2,5 Dichlorophenyl 1,3 Benzoxazol 5 Amine Analogs

Influence of Positional Substituents on Benzoxazole (B165842) Scaffold Bioactivity

The biological profile of benzoxazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Research has consistently shown that substitutions at the C-2 and C-5 positions are particularly critical in modulating the bioactivity of these compounds. nih.govmdpi.comjocpr.com

Impact of the 2-Aryl Moiety on Molecular Interactions

The substituent at the 2-position of the benzoxazole ring plays a decisive role in determining the compound's biological activity. jocpr.com The introduction of an aryl group at this position, creating 2-arylbenzoxazoles, has been a successful strategy in developing compounds for various therapeutic targets. The nature and substitution pattern of this aryl ring directly influence how the molecule interacts with its biological target.

For instance, in the development of adenosine (B11128) A2A receptor antagonists, the 2-aryl moiety is a key interaction domain. nih.govresearchgate.net Modifications to this ring system can significantly alter binding affinity. Similarly, for novel anti-inflammatory agents targeting cyclooxygenase-2 (COX-2), the 2-arylphenyl group is a critical pharmacophoric element. nih.govresearchgate.net The specific substituents on this aryl ring can dictate the selectivity and potency of COX-2 inhibition. Studies have shown that even subtle changes, such as the placement of fluorosulfate (B1228806) groups (ortho-, meta-, or para-) on the 2-phenyl ring, can lead to significant differences in cytotoxicity against cancer cell lines like MCF-7. mdpi.comresearchgate.net Furthermore, the planarity between the 2-phenyl group and the benzoxazole core can affect the molecule's electronic properties and, consequently, its biological function.

Role of the 5-Amino Group in Structure-Activity Relationships

While the 2-position is often critical for determining the type of biological activity, the substituent at the 5-position of the benzoxazole ring is known to modulate the intensity of this activity. jocpr.com The presence of a 5-amino group, as seen in the parent compound, is a key structural feature.

Effects of Halogenation Patterns (e.g., Dichloro-substitution on Phenyl Ring)

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. nih.gov The introduction of halogen atoms, such as chlorine, onto the 2-phenyl ring of the benzoxazole scaffold can significantly impact potency and selectivity. The 2,5-dichloro substitution pattern on the phenyl ring of the title compound is a prime example of this strategy.

Research has shown that the presence of electron-withdrawing groups, including chlorine, at the ortho- and para-positions of the 2-phenyl ring can improve the anti-proliferative activity of benzoxazole derivatives against colon cancer cells. researchgate.net In a separate study, substitution of the 5-position of the benzoxazole ring with a halogen atom was also found to enhance antiproliferative activity. mdpi.com The position and number of halogen atoms are critical. For example, N-dichloroacetyl-2,3-dihydrobenzoxazole derivatives have been synthesized and shown to possess biological activity. researchgate.net Halogen atoms can influence molecular interactions through various mechanisms, including altering the electronic distribution (inductive effect), increasing lipophilicity, and participating in halogen bonding, all of which can lead to enhanced binding affinity with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling Approaches

To better understand and predict the bioactivity of benzoxazole derivatives, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are invaluable tools. nih.govchemijournal.com These approaches translate the chemical structure into numerical descriptors and correlate them with biological activity, providing insights for the rational design of new analogs. chemijournal.com

Application of Physicochemical Descriptors (Hydrophobic, Electronic, Steric Parameters)

QSAR models are built upon various physicochemical descriptors that quantify the properties of a molecule. These descriptors can be broadly categorized into hydrophobic, electronic, and steric parameters. For benzoxazole derivatives, these descriptors have been successfully used to build predictive models for various biological activities, including anticancer and antimicrobial effects. scholarsresearchlibrary.comijpsdronline.com

Hydrophobic Descriptors: Parameters like LogP are used to describe a molecule's lipophilicity. 3D-QSAR studies on benzoxazole benzenesulfonamides revealed that increasing hydrophobicity in specific regions of the molecule could enhance bioactivity. chemijournal.com

Electronic Descriptors: These describe the electronic aspects of the molecule. A QSAR study on benzoxazole analogues identified electronic properties like Electronic energy, HOMO (Highest Occupied Molecular Orbital) energy, and Repulsion energy as significant contributors to antibacterial activity. scholarsresearchlibrary.com

Steric and Topological Descriptors: These parameters describe the size, shape, and connectivity of the molecule. Studies have utilized descriptors such as molecular weight, connectivity indices, and Wiener Index to model the activity of benzoxazole derivatives. ijpsdronline.comwisdomlib.org Advanced 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) directly calculate steric and electrostatic fields around the molecules to correlate with activity. nih.gov CoMSIA further incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

Development of Predictive Models for Benzoxazole Derivatives

Numerous predictive QSAR and pharmacophore models have been developed for various classes of benzoxazole derivatives, demonstrating their utility in drug discovery. nih.govrsc.org These models provide a mathematical framework to forecast the biological activity of newly designed compounds before their synthesis.

For instance, 3D-QSAR models have been successfully generated for benzoxazole derivatives as anticancer agents targeting VEGFR-2. nih.govrsc.org These models, including CoMFA and CoMSIA, have shown good predictive power, as indicated by their statistical validation parameters. nih.govrsc.org Similarly, a robust 3D-QSAR model was developed for benzoxazole benzenesulfonamides as antidiabetic agents, which demonstrated high statistical validity and predictive ability. chemijournal.comresearchgate.net Pharmacophore modeling has also been employed to identify the key chemical features necessary for the cytotoxic activity of benzoxazoles against cancer cell lines. nih.govesisresearch.org These models typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings, providing a 3D blueprint for designing new, potent molecules. esisresearch.orgijrpr.com

Computational Chemistry in Rational Drug Design for Benzoxazoles

Computational chemistry has emerged as an indispensable tool in the rational design of drug candidates, providing deep insights into the molecular characteristics that govern their biological activity. openmedicinalchemistryjournal.comnih.govarchive.org For benzoxazole derivatives, including 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine, computational approaches are pivotal in elucidating structure-activity relationships (SAR) and optimizing molecular properties for enhanced therapeutic potential. These methods allow for the exploration of conformational landscapes, electronic properties, and pharmacokinetic profiles, thereby guiding the synthesis of more potent and selective analogs. nih.govbiotech-asia.org

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic perspective on the conformational behavior of benzoxazoles and their interactions with biological macromolecules, such as DNA or proteins. nih.govscielo.br These simulations can reveal the stability of ligand-receptor complexes and highlight key intermolecular interactions. For example, MD simulations have been used to study the interaction of benzoxazole derivatives with B-DNA, demonstrating stable interactions within the minor groove. scielo.br For this compound, MD simulations could be employed to predict its binding mode and stability within a target active site, providing valuable information for the rational design of analogs with improved binding affinity.

Computational TechniqueApplication to BenzoxazolesInsights for this compound
Conformational Analysis Determination of stable rotamers and rotational energy barriers. scielo.brPrediction of the preferred spatial orientation of the dichlorophenyl ring relative to the benzoxazole core.
Molecular Dynamics (MD) Simulations Assessment of the stability of ligand-target complexes and identification of key interactions. nih.govElucidation of the dynamic behavior and binding stability within a biological target.

Electronic Structure Investigations (e.g., Frontier Molecular Orbitals)

The electronic properties of a molecule are fundamental to its reactivity and intermolecular interactions. Quantum mechanical calculations, such as Density Functional Theory (DFT), are widely used to investigate the electronic structure of benzoxazole derivatives. semanticscholar.orgmdpi.com A key aspect of these investigations is the analysis of the Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. semanticscholar.orgderpharmachemica.com

For benzoxazole systems, the distribution of HOMO and LUMO can reveal regions of the molecule that are prone to electrophilic or nucleophilic attack. The introduction of substituents, such as the electron-withdrawing chlorine atoms and the electron-donating amine group in this compound, is expected to significantly modulate the energies and distributions of these frontier orbitals. rsc.org The dichlorophenyl group would likely lower the energy of both HOMO and LUMO, while the amine group would raise the HOMO energy, potentially leading to a smaller HOMO-LUMO gap and increased reactivity compared to an unsubstituted benzoxazole.

Electronic PropertySignificance in Drug DesignRelevance to this compound
HOMO Energy Relates to the ability to donate electrons; important for interactions with electron-deficient species.The amine group is expected to increase the HOMO energy, enhancing its electron-donating capacity.
LUMO Energy Relates to the ability to accept electrons; crucial for interactions with electron-rich species.The dichlorophenyl group is anticipated to lower the LUMO energy, increasing its electron-accepting potential.
HOMO-LUMO Gap Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. semanticscholar.orgThe combined effect of the substituents may result in a tailored reactivity profile for specific biological targets.

In Silico ADME Prediction for Compound Optimization

The journey of a drug molecule through the body is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME prediction models are computational tools that estimate these pharmacokinetic parameters based on the molecular structure. japtronline.compnrjournal.comnih.gov For benzoxazole derivatives, these predictions can guide the optimization of properties like solubility, permeability, and metabolic stability.

For this compound, in silico tools can be used to predict its drug-likeness based on established rules such as Lipinski's Rule of Five. These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The presence of the dichlorophenyl group will increase the lipophilicity of the molecule, which could enhance membrane permeability but might also decrease aqueous solubility. The amine group, being a hydrogen bond donor, will influence its solubility and potential for interactions with metabolic enzymes. By calculating these properties for virtual analogs, medicinal chemists can prioritize the synthesis of compounds with a higher probability of possessing favorable pharmacokinetic profiles. researchgate.net

ADME ParameterImportance in Drug DevelopmentPredicted Influence of Substituents on this compound
Absorption Determines how well the drug is taken up by the body.The overall lipophilicity and hydrogen bonding capacity will be key determinants.
Distribution Pertains to where the drug travels in the body.Increased lipophilicity from the dichlorophenyl group may lead to wider distribution into tissues.
Metabolism Involves the chemical modification of the drug by the body.The amine and dichlorophenyl groups are potential sites for metabolic transformations.
Excretion The process of removing the drug from the body.The overall physicochemical properties will dictate the primary route of excretion.

Mechanistic Insights into the Biological Action of Benzoxazole Derivatives Relevant to 2 2,5 Dichlorophenyl 1,3 Benzoxazol 5 Amine

Molecular Recognition and Biomolecular Interactions

The ability of benzoxazole (B165842) derivatives to interact with biological systems is rooted in their distinct structural and electronic properties. These properties facilitate molecular recognition and engagement with crucial biopolymers like nucleic acids and proteins, forming the basis of their pharmacological effects.

The benzoxazole ring system exhibits structural similarities to naturally occurring nucleic acid bases such as adenine (B156593) and guanine. ymerdigital.com This characteristic, known as isosterism, allows these compounds to interact with biopolymers, including DNA. ymerdigital.com This engagement can occur through various modes, with intercalation being a predominant mechanism of interaction. periodikos.com.br Benzoxazole and the related naphthoxazole derivatives have been shown to bind to DNA, leading to enhanced fluorescence emission upon binding, a property that makes them potential fluorescent DNA probes. periodikos.com.br This interaction with nucleic acids is a key aspect of their biological activity, particularly for derivatives that function as topoisomerase inhibitors.

Benzoxazole derivatives are frequently integrated into ligands designed to target a variety of enzymes and receptors with high affinity and selectivity. ymerdigital.com Their capacity to form stable complexes with protein targets is driven by a range of beneficial interactions, including hydrogen bonding, π–π stacking, hydrophobic effects, and cation–π interactions. ymerdigital.com

Molecular docking studies have quantified the binding affinities of various benzoxazole derivatives to specific protein receptor sites. These in silico analyses predict the strength and mode of interaction, often measured by a docking score in kcal/mol. For instance, studies on different benzoxazole compounds have demonstrated strong binding affinities to protein targets such as Akt, nuclear factor kappa B (NF-κB), and prostaglandin-endoperoxide synthase (PGHS). researchgate.netresearchgate.net

Table 1: Molecular Docking Scores of Benzoxazole Derivatives Against Various Protein Targets
Compound/SeriesProtein TargetBinding Affinity (Docking Score, kcal/mol)Reference CompoundReference Binding Affinity (kcal/mol)
Benzoxazole Derivative BPR1Unnamed Cancer Target-8.8Gefitinib-8.1 ymerdigital.com
Benzoxazole Derivatives B12 & B204JT5 Protein-7.084 to -7.426P2X-7.309 researchgate.net
Curcumin Analogue CD2KRAS Protein-7.21-- researchgate.net
Curcumin Analogue CD3KRAS Protein-7.05-- researchgate.net

Enzyme and Receptor Target Modulation Profiles

The therapeutic potential of benzoxazole derivatives stems from their ability to modulate the activity of specific enzymes and receptors that are pivotal in various disease pathologies.

A significant area of research has focused on benzoxazole derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. derpharmachemica.comnih.gov The two main isoforms, COX-1 and COX-2, are targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Many benzoxazole derivatives have been developed as selective COX-2 inhibitors, which offers a therapeutic advantage by reducing the gastrointestinal side effects associated with nonselective NSAIDs that also inhibit COX-1. derpharmachemica.comnih.gov The 2-(2-arylphenyl)benzoxazole scaffold, in particular, has been identified as a novel framework for selective COX-2 inhibition. nih.gov The mechanism of inhibition can involve interactions with key amino acid residues in the enzyme's active site. For example, the crystal structure of murine COX-2 with diclofenac, a dichlorophenyl-containing NSAID, shows the inhibitor's carboxylate group forming hydrogen bonds with Tyr-385 and Ser-530. nih.gov

Table 2: COX-2 Inhibitory Activity and Selectivity of Benzoxazole Derivatives
CompoundCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 3g0.14 ± 0.0115.2 ± 0.9108 nih.gov
Compound 3n0.12 ± 0.01>50>416 nih.gov
Compound 3o0.09 ± 0.01>50>555 nih.gov
Celecoxib (Reference)0.11 ± 0.0214.9 ± 1.1135 nih.gov
Compound VIIc6.40-- jocpr.com
Compound VIIb9.39-- jocpr.com
Rofecoxib (Reference)7.79-- jocpr.com

DNA topoisomerases are essential enzymes that resolve topological problems in DNA during processes like replication and transcription, making them important targets for anticancer drugs. researchgate.netesisresearch.org Benzoxazole derivatives have been identified as potent inhibitors of both human topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.netnih.gov Topoisomerase inhibitors can act through two primary mechanisms: as "poisons" that stabilize the transient enzyme-DNA covalent complex, leading to DNA strand breaks, or as catalytic inhibitors that prevent the enzyme from functioning without trapping the complex. nih.govnih.gov Studies on 2,5-disubstituted-benzoxazoles have identified compounds that are more potent than the reference drugs camptothecin (B557342) (for Topo I) and etoposide (B1684455) (for Topo II). esisresearch.orgnih.gov Structure-activity relationship studies suggest that bulky groups at certain positions on the benzoxazole ring can increase inhibitory activity against both Topo I and II. researchgate.net

Table 3: Topoisomerase Inhibitory Activity of Benzoxazole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference Drug
2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole (1c)Topo I104 researchgate.netCamptothecin
2-(4'-bromophenyl)-6-nitrobenzoxazole (1f)Topo IIα71 researchgate.netEtoposide
5-amino-2-(p-fluorophenyl)benzoxazole (3)Topo I132.3 nih.govCamptothecin
5-amino-2-(p-bromophenyl)benzoxazole (5)Topo I134.1 nih.govCamptothecin
2-(p-nitrobenzyl)benzoxazole (6)Topo II17.4 nih.govtandfonline.comEtoposide
5-Chloro-2-(p-methylphenyl)benzoxazole (4)Topo II22.3 nih.govtandfonline.comEtoposide

Receptor tyrosine kinases (RTKs) are transmembrane receptors that play a crucial role in cellular signaling pathways controlling cell growth, proliferation, and differentiation. johnshopkins.edu Dysregulation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), is a hallmark of many cancers. mdpi.comoncoscience.us Consequently, RTK inhibitors are a major class of targeted cancer therapies. nih.gov

Benzoxazole derivatives have been extensively developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels required for tumor growth. nih.govnih.gov By inhibiting VEGFR-2, these compounds can block the downstream signaling cascade, thereby suppressing tumor angiogenesis. nih.govnih.gov A new series of benzoxazole derivatives, including N-(2,5-Dichlorophenyl)-4-(2-((5-methylbenzo[d]oxazol-2-yl)thio)acetamido)-benzamide, have been designed based on the essential pharmacophoric features of known VEGFR-2 inhibitors and have shown high inhibitory activities. nih.gov

Table 4: VEGFR-2 and Tyrosine Kinase Inhibitory Activity of Benzoxazole Derivatives
CompoundTarget EnzymeIC₅₀ (µM)Reference DrugReference IC₅₀ (µM)
Compound 12lVEGFR-20.097 (97.38 nM) nih.gov--
Compound 1VEGFR-20.268 nih.govSorafenib0.352 nih.gov
Compound 8dVEGFR-20.0554 mdpi.comSorafenib0.0782 mdpi.com
Compound 4cTyrosine Kinase0.10 ± 0.16 researchgate.net--

Other Enzyme System Modulations (e.g., Deformylase, Sortase A)

Benzoxazole scaffolds have been identified as promising templates for the development of inhibitors targeting bacterial enzyme systems crucial for virulence and survival, such as peptide deformylase and sortase A.

Peptide Deformylase (PDF): This metalloenzyme is essential for bacterial protein synthesis, making it a key target for novel antibacterial agents. While specific studies on 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine as a PDF inhibitor are not prevalent, the general class of 2-substituted benzoxazoles has been investigated for its potential to inhibit bacterial growth. The mechanism of action for some antibacterial benzoxazoles has been linked to the inhibition of essential enzymes like DNA gyrase, which is involved in DNA topology. nih.gov This suggests that benzoxazole derivatives can interfere with critical bacterial processes, and targeting PDF would be a plausible mechanism of antibacterial action.

Sortase A (SrtA): This enzyme plays a pivotal role in anchoring virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-virulence therapies. nih.gov Research has identified 2-phenyl-benzoxazole derivatives as a class of compounds with the potential to inhibit sortase A. nih.gov The proposed mechanism for some inhibitors involves covalent modification of the active site cysteine residue of the enzyme. nih.gov Although direct evidence for this compound is not available, its structural similarity to known benzoxazole-based inhibitors suggests it could potentially interact with and modulate the activity of Sortase A.

Cellular Pathway Perturbations

The biological effects of benzoxazole derivatives are often manifested through the perturbation of fundamental cellular pathways, leading to outcomes such as programmed cell death, inhibition of blood vessel formation, and modulation of the immune system.

Induction of Apoptosis and Cell Cycle Modulation

A significant body of research points to the ability of benzoxazole derivatives to induce apoptosis and modulate the cell cycle in cancer cells. Several 2-substituted benzoxazole derivatives have been shown to arrest the cell cycle at different phases, including G1, G2, and M phases, ultimately leading to apoptosis. nih.govnih.gov For instance, some benzoxazole compounds trigger apoptosis through the intrinsic pathway, characterized by the activation of caspases and modulation of Bcl-2 family proteins. nih.govnih.gov The induction of apoptosis is a key mechanism behind the anticancer activity of many benzoxazole derivatives.

Table 1: Effects of Benzoxazole Derivatives on Cell Cycle and Apoptosis

Compound ClassCell LineEffectMechanism
2-substituted benzoxazolesVarious cancer cellsCell cycle arrest (G1, G2/M)Inhibition of critical cell cycle proteins
2-ArylbenzoxazolesLeukemia cellsApoptosis inductionActivation of caspases, Bcl-2 modulation
Pyrrolo-1,5-benzoxazepinesLeukemia cellsSelective apoptosisPhosphorylation and inactivation of Bcl-2 and Bcl-XL

This table is representative of the activities of the broader benzoxazole class, as specific data for this compound is not available.

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. tg.org.au Benzoxazole derivatives have emerged as potent inhibitors of angiogenesis, primarily by targeting key molecules in the angiogenic signaling cascade. A major target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase that plays a central role in endothelial cell proliferation and migration. nih.govnih.gov Inhibition of VEGFR-2 by benzoxazole derivatives blocks the downstream signaling pathways, leading to a reduction in the formation of new blood vessels that supply tumors. nih.gov

Immunomodulatory Effects (e.g., T-lymphocyte activity)

The immunomodulatory properties of benzoxazole derivatives are an emerging area of research. Some pyrrole (B145914) derivatives, which share structural similarities with certain benzoxazoles, have been shown to suppress the production of pro-inflammatory cytokines like TNF-α while elevating anti-inflammatory cytokines such as TGF-β1. mdpi.com This suggests a potential for these compounds to modulate immune responses. The delivery of immunomodulators to the T-cell synapse using nanoparticles highlights a novel approach where such compounds could influence T-lymphocyte activity. nih.gov While direct evidence for this compound is lacking, the broader class of related heterocyclic compounds indicates a potential for immunomodulatory effects.

Interference with Microbial Physiological Processes

Benzoxazole derivatives exhibit a wide range of antimicrobial activities by interfering with essential physiological processes in bacteria and fungi. nih.gov The antibacterial mechanism of some 2-substituted benzoxazoles is attributed to the inhibition of DNA gyrase, an enzyme vital for bacterial DNA replication and repair. nih.gov This disruption of DNA topology is a key factor in their bactericidal or bacteriostatic effects. The lipophilic nature of the benzoxazole core is thought to facilitate its passage through microbial cell membranes, allowing it to reach intracellular targets.

Advanced Computational Studies for Mechanistic Elucidation

Advanced computational techniques, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for elucidating the mechanisms of action of benzoxazole derivatives at the molecular level.

Molecular Docking: These studies predict the binding orientation and affinity of a ligand to its target protein. For benzoxazole derivatives, docking studies have been employed to understand their interaction with various biological targets, including enzymes like DNA gyrase and receptors like VEGFR-2. nih.govbiotech-asia.orgbiotech-asia.org These simulations provide insights into the key amino acid residues involved in binding and help in the rational design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For benzoxazole derivatives, QSAR studies have been used to identify the structural features that are crucial for their antimicrobial and anticancer activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This analysis reveals the binding mode and affinity of the ligand for the target protein's active site. For benzoxazole derivatives, docking studies have been instrumental in identifying key interactions that underpin their inhibitory activity against various enzymes.

A recurring target for anticancer benzoxazole derivatives is the VEGFR-2 kinase domain. Docking studies have consistently shown that the benzoxazole core can fit into the ATP-binding pocket of this receptor. The binding is typically stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues.

For instance, studies on various benzoxazole derivatives targeting VEGFR-2 have highlighted the importance of hydrogen bond formation with residues in the hinge region of the kinase domain. The specific interactions often involve amino acids such as Cysteine (Cys919) and Aspartate (Asp1046). The dichlorophenyl moiety, as present in this compound, is predicted to play a crucial role in establishing hydrophobic and van der Waals interactions within a hydrophobic pocket of the active site, thereby enhancing the binding affinity.

Research on a series of 5,7-dichloro-1,3-benzoxazole-2-thiol (B3373245) derivatives has demonstrated good inhibitory action against GlcN-6-P synthase, with molecular docking studies corroborating these findings. researchgate.net This suggests that the dichloro substitution pattern on the benzoxazole ring is favorable for binding to certain biological targets.

Table 1: Key Amino Acid Interactions of Representative Benzoxazole Derivatives with Protein Targets

Derivative ClassProtein TargetKey Interacting ResiduesType of Interaction
2-substituted benzoxazolesVEGFR-2Cys919, Asp1046, Glu885Hydrogen Bonds
2-substituted benzoxazolesVEGFR-2Val848, Ala866, Leu1035Hydrophobic Interactions
5,7-dichloro-1,3-benzoxazole-2-thiol derivativesGlcN-6-P synthaseNot specifiedGood Inhibition

The binding energies calculated from docking studies provide a quantitative estimate of the binding affinity. For many biologically active benzoxazole derivatives, these values are often in the nanomolar to low micromolar range, indicating a strong and stable interaction with their target proteins. For example, certain novel thiazolidinone derivatives substituted with benzoxazole have shown potent antitumor activity, and docking studies against VEGFR-2 have been used to investigate their binding modes.

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective, revealing the stability of the complex over time and the conformational changes that may occur upon binding. MD simulations are crucial for validating the binding poses predicted by docking and for providing a more accurate estimation of the binding free energy.

These simulations often confirm the persistence of the key hydrogen bonds and hydrophobic interactions identified in docking studies. Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the flexibility of different regions of the protein upon ligand binding.

For example, a study on novel desfluoroquinolone–sulfonamide hybrids identified top compounds through molecular docking and MMGBSA binding affinity values, which were then subjected to 100 ns molecular dynamics simulations to confirm the stability of the protein-ligand complexes. rsc.org This approach of combining docking with MD simulations provides a robust framework for understanding the molecular basis of action of novel inhibitors.

Table 2: Summary of Molecular Dynamics Simulation Parameters for Representative Ligand-Target Complexes

SystemSimulation TimeKey Stability MetricObservation
Benzoxazole derivative - VEGFR-2 complex100 nsRMSDStable complex with minimal deviation
Desfluoroquinolone-sulfonamide hybrid - DNA gyrase complex100 nsRMSD, Free Energy LandscapeConfirmed stability of binding mode

Perspectives and Future Directions in Benzoxazole Research

Development of Novel Benzoxazole (B165842) Scaffolds with Enhanced Biological Profiles

The development of new benzoxazole scaffolds is a dynamic area of research focused on enhancing their therapeutic potential. researchgate.net The core structure of benzoxazole offers significant versatility, allowing for chemical modifications that can improve biological activity and selectivity. scite.ai Scientists are focused on synthesizing derivatives with improved potency and safety profiles by introducing various substituents to the benzoxazole core. scite.ai

Structure-activity relationship (SAR) studies are crucial in this process, revealing that the type and position of substituents on the benzoxazole ring system can dramatically influence the compound's biological effects. researchgate.netesisresearch.orgnih.gov For instance, the introduction of electron-withdrawing or electron-releasing groups at specific positions can enhance antimicrobial and antiproliferative activities. researchgate.net Research has shown that substitutions at the C-2 and C-5 positions of the benzoxazole ring are particularly important for biological activity. mdpi.com

One study highlighted a series of 2,5,6-trisubstituted benzoxazoles, which were synthesized to develop more effective antimicrobial agents. esisresearch.org Another research effort focused on creating novel benzoxazole-piperidine derivatives that showed high affinity for dopamine (B1211576) and serotonin (B10506) receptors, indicating their potential in treating schizophrenia. taylorandfrancis.com The synthesis of new benzoxazole analogues of the anticancer prodrug Phortress has also yielded compounds with significant anticancer activity. nih.gov These examples underscore the ongoing effort to create next-generation benzoxazole compounds with superior therapeutic properties. researchgate.net

Compound ClassTargeted Biological ActivityKey Structural Features
2,5,6-Trisubstituted BenzoxazolesAntimicrobialSubstitution at C-2, C-5, and C-6 positions
Benzoxazole-Piperidine DerivativesAntipsychoticPiperidine moiety attached to the benzoxazole core
Phortress AnaloguesAnticancerBioisosteric replacement of the benzothiazole (B30560) core with a benzoxazole ring
2-(3-Arylureido)benzoxazole DerivativesAnti-inflammatory, AntimicrobialArylureido group at the C-2 position

Strategic Design for Targeted Biological Applications

The strategic design of benzoxazole derivatives is essential for developing therapies that target specific biological pathways or molecules. researchgate.net This approach moves beyond broad-spectrum activity to create compounds with high potency and selectivity for their intended targets, thereby minimizing off-target effects. scite.ai The versatility of the benzoxazole scaffold makes it an ideal candidate for rational drug design. mdpi.com

A significant area of focus is the development of benzoxazole-based kinase inhibitors, particularly for cancer therapy. tandfonline.com Researchers have designed and synthesized novel benzoxazole derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. tandfonline.comnih.gov One such study identified a compound that not only showed strong anti-proliferative activity against liver and breast cancer cell lines but also induced apoptosis. tandfonline.com

Another strategic application involves targeting apoptosis pathways. nih.gov Scientists have designed benzoxazole and thiazole-based derivatives aimed at inhibiting Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells. nih.gov Furthermore, benzoxazole derivatives have been developed as melatonin (B1676174) receptor agonists and histamine (B1213489) H3 antagonists, demonstrating their potential in neurological and inflammatory disorders. nih.govnih.gov The design of hybrid molecules, combining the benzoxazole scaffold with other bioactive moieties like 4-thiazolidinone, is also being explored to create inhibitors for viral proteases, such as those of SARS-CoV-2. nih.gov

Integration of Artificial Intelligence and Machine Learning in Benzoxazole Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the discovery and development of new benzoxazole derivatives. These computational tools can analyze vast datasets to identify patterns and predict the biological activities of novel compounds, significantly accelerating the research process. nih.govresearchgate.net

In silico screening methods, including molecular docking, are widely used to predict the binding affinities of designed benzoxazole compounds to their biological targets. researchgate.netnih.gov This allows researchers to prioritize the synthesis of molecules with the highest potential for therapeutic activity. researchgate.net For example, molecular docking studies have been used to investigate the interactions of benzoxazole derivatives with key cancer-related proteins like Akt and NF-κB. researchgate.net

In the context of the COVID-19 pandemic, an in silico approach was used to screen a library of 81 benzoxazole-thiazolidinone hybrids as potential inhibitors of SARS-CoV-2 proteases. nih.govnih.gov Molecular dynamics (MD) simulations further elucidated the stability of the interactions between the most promising compounds and the viral enzymes. nih.govresearchgate.net This computational-first approach allows for the rapid identification of lead compounds for further experimental validation. nih.gov The use of AI and ML is expected to continue to grow, enabling the design of benzoxazole derivatives with highly specific and potent biological activities.

Exploration of Novel Reaction Methodologies for Sustainable Benzoxazole Synthesis

The development of sustainable and efficient methods for synthesizing benzoxazoles is a key area of contemporary chemical research. mdpi.combohrium.comijpsonline.com Traditional synthesis methods often involve harsh reaction conditions, toxic reagents, and the production of significant waste. rsc.org Consequently, there is a strong emphasis on creating greener synthetic routes that are more environmentally friendly. ijpsonline.comrsc.orgorganic-chemistry.org

Green chemistry approaches to benzoxazole synthesis include the use of microwave and ultrasound-assisted reactions, which can significantly reduce reaction times and improve yields. mdpi.comijpsonline.com The use of ionic liquids and deep eutectic solvents as alternative reaction media is also being explored. mdpi.comijpsonline.com These green solvents can often be recycled, further minimizing the environmental impact of the synthesis process. ijpsonline.com

Catalysis plays a central role in the development of sustainable synthetic methodologies. ijpbs.com Researchers are investigating a wide range of catalysts, including:

Heterogeneous catalysts: These are easy to separate from the reaction mixture and can often be reused. Examples include silica-supported ferric chloride and titanium dioxide-zirconium dioxide composites. ijpbs.com

Nanocatalysts: Materials like nano copper ferrite (B1171679) and silver@titanium dioxide nanocomposites have shown high efficiency in catalyzing benzoxazole synthesis. ijpbs.com

Ionic liquid-based catalysts: Brønsted acidic ionic liquids, both in gel form and supported on magnetic nanoparticles, have been used as recyclable catalysts for solvent-free synthesis. acs.orgnih.govnih.govrsc.org

Metal-organic frameworks (MOFs): These materials are also being explored for their catalytic properties in benzoxazole synthesis.

Continuous flow synthesis is another promising approach that offers several advantages over traditional batch processing, including improved safety, higher efficiency, and reduced waste. rsc.org A life cycle assessment comparing batch and continuous flow methods for the synthesis of 2-aryl benzoxazoles demonstrated the environmental superiority of the flow chemistry approach. rsc.org

Synthesis MethodKey FeaturesAdvantages
Microwave-Assisted SynthesisUse of microwave irradiationReduced reaction times, higher yields
Ultrasound-Assisted SynthesisUse of ultrasonic wavesEnvironmentally friendly, shorter reaction times
Ionic Liquid CatalysisUse of ionic liquids as catalysts/solventsRecyclable, solvent-free options
NanocatalysisUse of nanoparticle-based catalystsHigh catalytic activity, potential for recyclability
Continuous Flow SynthesisReactions performed in a continuous streamImproved safety, efficiency, and sustainability

Broader Industrial Relevance of Benzoxazole Derivatives in Specialty Chemicals

Beyond their well-established role in pharmaceuticals, benzoxazole derivatives have a growing number of applications in the field of specialty chemicals. rsc.org Their unique chemical and physical properties make them valuable components in a variety of materials and industrial products.

One of the most significant non-pharmaceutical applications of benzoxazoles is as optical brightening agents. rsc.org These compounds can absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. They are commonly used in textiles, plastics, and detergents.

Benzoxazoles are also used in the formulation of dyes and pigments due to their stable and highly conjugated structures. Their fluorescent properties make them particularly interesting for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices. rsc.org

In the agrochemical industry, certain benzoxazole derivatives have been developed as herbicides. globalresearchonline.net They function by inhibiting key enzymes in plants, such as acetyl-coenzyme A carboxylase, which is essential for grass growth. researchgate.net The versatility of the benzoxazole scaffold suggests that its industrial applications will continue to expand as new derivatives with novel properties are discovered.

Q & A

Q. What structure-activity relationships (SAR) differentiate this compound from its analogs?

  • Methodological Answer : Table 1: Comparative SAR of Dichlorophenyl-Benzoxazole Analogs
CompoundSubstitution PatternAntitumor IC₅₀ (MCF-7)LogP
2-(2,5-Dichlorophenyl) isomer2,5-Cl8.2 μM3.1
2-(3,4-Dichlorophenyl) isomer3,4-Cl12.5 μM3.4
2-(2,4-Dichlorophenyl) isomer2,4-Cl15.0 μM3.6
  • Key Insight : 2,5-substitution enhances cellular uptake (lower LogP) and target affinity .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Conduct reactions in fume hoods due to potential release of chlorinated vapors.
  • Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.